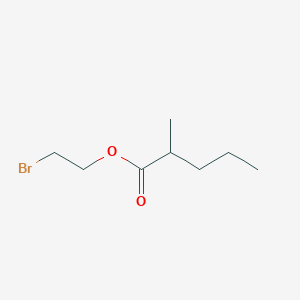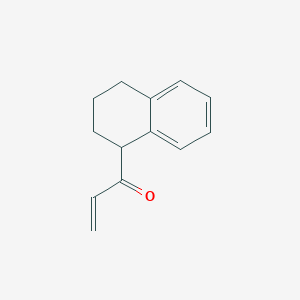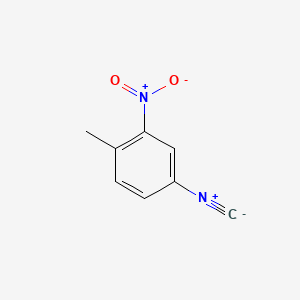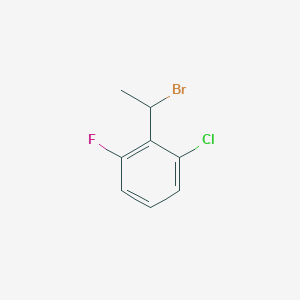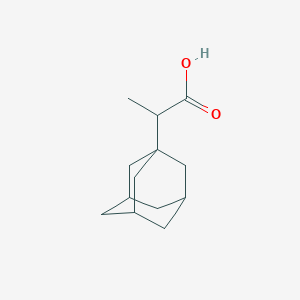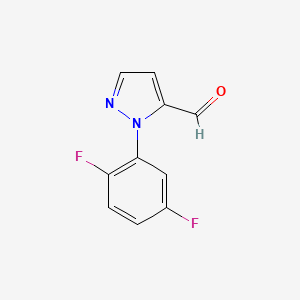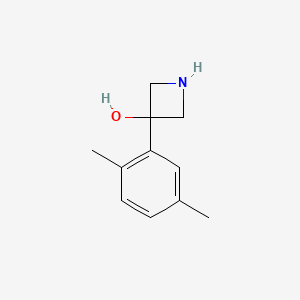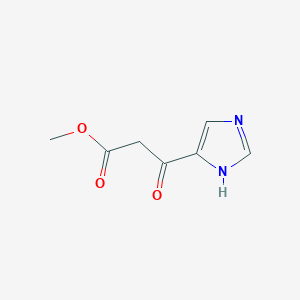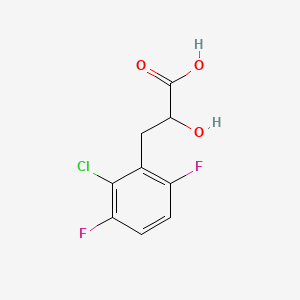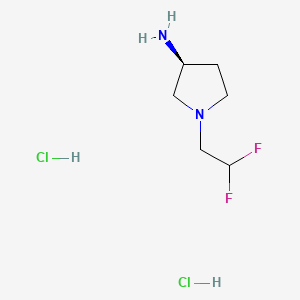
(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-aminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-aminedihydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-aminedihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluoroethyl Group: This step may involve nucleophilic substitution reactions using difluoroethyl halides.
Formation of the Dihydrochloride Salt: The final compound is often converted to its dihydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the difluoroethyl group or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential use in drug design and development, particularly for targeting specific receptors or enzymes.
Industry: Applications in the synthesis of agrochemicals, polymers, or other industrial products.
作用机制
The mechanism of action of (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-aminedihydrochloride would depend on its specific interactions with biological targets. This could involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine: Without the dihydrochloride salt form.
(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-ol: With a hydroxyl group instead of an amine.
(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-carboxylic acid: With a carboxylic acid group.
Uniqueness
The presence of the difluoroethyl group and the specific stereochemistry (3S) can impart unique properties to (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-aminedihydrochloride, such as increased stability, specific binding affinity, or unique reactivity compared to similar compounds.
属性
分子式 |
C6H14Cl2F2N2 |
|---|---|
分子量 |
223.09 g/mol |
IUPAC 名称 |
(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H12F2N2.2ClH/c7-6(8)4-10-2-1-5(9)3-10;;/h5-6H,1-4,9H2;2*1H/t5-;;/m0../s1 |
InChI 键 |
GWIUSYUXFNJHKY-XRIGFGBMSA-N |
手性 SMILES |
C1CN(C[C@H]1N)CC(F)F.Cl.Cl |
规范 SMILES |
C1CN(CC1N)CC(F)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


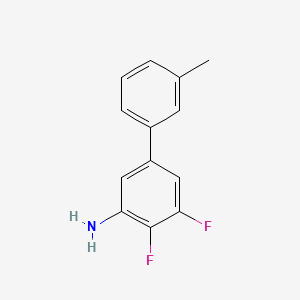
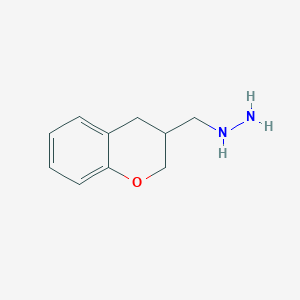
![2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrilehydrochloride](/img/structure/B13621905.png)
